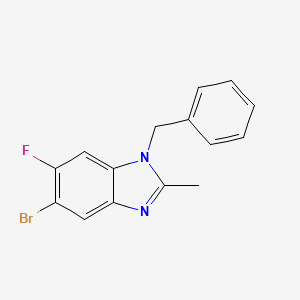

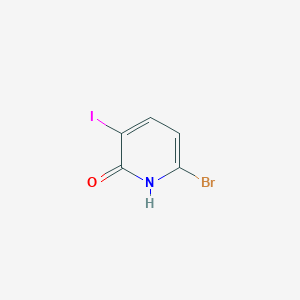

1-(Benzyloxy)-3-bromo-2-nitrobenzene

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It could include the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves examining the compound’s molecular structure, which can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It could include its reactivity, the products it forms, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

1-(Benzyloxy)-3-bromo-2-nitrobenzene serves as an important intermediate in various chemical synthesis processes. It is utilized in the preparation of nitro aromatic ethers, such as 1-butoxy-4-nitrobenzene, through ultrasound-assisted phase-transfer catalysis conditions. This method enhances reaction efficiency and can be applied to synthesize other similar compounds (Harikumar & Rajendran, 2014). Additionally, it can be employed in the synthesis of various organic compounds like quinolines, 2-quinolones, phenanthridines, and phenanthridinones via palladium[0]-mediated Ullmann cross-coupling (Banwell et al., 2004).

Organic Synthesis Techniques

This compound is used in innovative organic synthesis techniques. For instance, it's used in the synthesis of a novel pyrrolo-benzoxaborole scaffold and its derivatization via Friedel–Crafts reaction catalyzed by anhydrous stannic chloride, highlighting its role in creating complex organic frameworks (Wu et al., 2011). It is also involved in the ultrasound-assisted intensified synthesis in the presence of phase transfer catalyst, demonstrating its utility in reaction intensification processes (Diwathe & Gogate, 2018).

Environmental and Biochemical Studies

In environmental and biochemical contexts, the compound has been explored for its reactivity and interactions. Research includes studying the electronic structure of nitrobenzene grafted onto Si(111) surfaces, providing insights into the physicochemical properties of similar nitrobenzene derivatives (Hunger et al., 2006). Another aspect involves the study of nitrobenzene dioxygenase and its interaction with nitroarenes, which helps understand biodegradation processes of environmental pollutants (Friemann et al., 2005).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-bromo-2-nitro-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3/c14-11-7-4-8-12(13(11)15(16)17)18-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPFXKQEIUYELF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

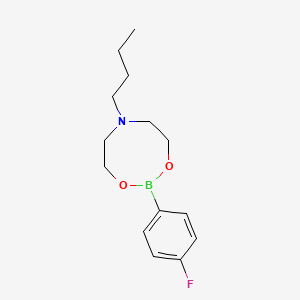

C1=CC=C(C=C1)COC2=C(C(=CC=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-6-methyl-[1,2,3,4]tetrazolo[1,5-A]pyridine](/img/structure/B1528148.png)

![Ethyl 2-[3-methyl-1-(nitromethyl)cyclopentyl]acetate](/img/structure/B1528152.png)